molecular formula C9H10ClNO3 B13510881 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B13510881
M. Wt: 215.63 g/mol
InChI Key: UPWWACLOZJSUKE-UHFFFAOYSA-N
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Description

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with suitable reagents under controlled conditions. For instance, the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid with chloroacetic acid chloride and other reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride group. These features can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Biological Activity

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings and data.

  • Molecular Formula : C9_9H9_9ClN\O3_3
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 2680534-59-0

Anticancer Activity

Recent studies have indicated that derivatives of pyrano[3,4-b]pyridine compounds exhibit promising anticancer properties. For instance, related compounds have demonstrated significant in vitro inhibition of cellular proliferation in various human cancer cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AHeLa0.36CDK2 Inhibition
Compound BHCT1161.8CDK9 Inhibition

These findings suggest that modifications to the pyrano[3,4-b]pyridine scaffold can enhance selectivity and potency against specific targets in cancer cells .

Anti-inflammatory Effects

The compound's structural relatives have also been studied for their anti-inflammatory properties. For example, certain derivatives have shown potent inhibition of COX-2 enzyme activity with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib.

CompoundCOX-2 IC50_{50} (µM)Comparison DrugComparison Drug IC50_{50} (µM)
Derivative X0.04 ± 0.09Celecoxib0.04 ± 0.01

These results indicate a potential for the development of new anti-inflammatory agents based on this compound's structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrano[3,4-b]pyridine derivatives. Key factors influencing activity include:

  • Substituent Position : Variations at specific positions on the pyridine ring can significantly alter biological activity.
  • Functional Groups : The presence of electron-donating or withdrawing groups can enhance or diminish the compound's effectiveness against targeted enzymes or receptors.

For instance, compounds with substituents at the C6 position have shown increased potency against cyclin-dependent kinases .

Case Studies

  • In Vitro Studies on HeLa Cells : A study evaluated the cytotoxic effects of various pyrano[3,4-b]pyridine derivatives on HeLa cells using a PrestoBlue viability assay. Compounds were tested across a range of concentrations (25–2000 µM), revealing several candidates with IC50_{50} values below 150 µM, indicating high cytotoxicity.
  • Anti-inflammatory Activity Assessment : In another study, derivatives were tested in carrageenan-induced paw edema models in rats. The results showed significant reduction in inflammation compared to controls, supporting the anti-inflammatory potential of these compounds.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-b]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)7-2-1-6-3-4-13-5-8(6)10-7;/h1-2H,3-5H2,(H,11,12);1H

InChI Key

UPWWACLOZJSUKE-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=CC(=N2)C(=O)O.Cl

Origin of Product

United States

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